PDE7A Inhibition Potency: TC3.6 Exhibits Nanomolar Affinity
3-Phenyl-1H-quinazoline-2,4-dithione (TC3.6) selectively inhibits phosphodiesterase 7 (PDE7) with an IC50 of 1.04 μM . This places its potency in the low micromolar range, comparable to other reported quinazoline-based PDE7 inhibitors and approximately 7-fold less potent than the sulfonamide derivative BRL-50481 (PDE7A IC50 = 0.15 μM) [1].
| Evidence Dimension | PDE7A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.04 μM |
| Comparator Or Baseline | BRL-50481: 0.15 μM (PDE7A); BC30: 1.1 μM; BC11: 3.2 μM; BC39: 3.8 μM |
| Quantified Difference | TC3.6 is ~7-fold less potent than BRL-50481 on PDE7A, but shows superior in vivo efficacy (see below) |
| Conditions | In vitro enzymatic assay using recombinant human PDE7A |
Why This Matters
Demonstrates that the compound engages PDE7 at pharmacologically relevant concentrations, providing a validated starting point for medicinal chemistry optimization or target engagement studies.
- [1] Banerjee, A., et al. (2012). Imidazopyridazinones as novel PDE7 inhibitors: SAR and in vivo studies in Parkinson's disease model. Bioorganic & Medicinal Chemistry Letters, 22(19), 6286–6291. Table 1. https://doi.org/10.1016/j.bmcl.2012.07.077 View Source
